N-(2,4-dimethoxyphenyl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S/c1-29-15-9-10-19(20(12-15)30-2)24-21(27)14-32-23-25-18-8-4-3-7-17(18)22(28)26(23)13-16-6-5-11-31-16/h3-12H,13-14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDBDMQZPPQJLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=CO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a quinazoline core with a furan moiety and a thioacetamide group, which are essential for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives of quinazoline have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cancer cell survival and proliferation .
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial and antifungal properties. Studies have demonstrated that certain derivatives possess significant activity against Gram-positive bacteria and fungi. For example, compounds with similar structural features have shown effectiveness against Staphylococcus aureus and Candida albicans, suggesting a potential role in treating infections caused by these pathogens .
Antiviral Activity
Emerging research indicates that related compounds may inhibit viral replication. For instance, derivatives containing furan moieties have been investigated for their ability to inhibit SARS-CoV-2 protease, highlighting their potential use in antiviral therapy . The mechanisms typically involve interference with viral entry or replication processes.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many quinazoline derivatives act as enzyme inhibitors, targeting kinases or proteases involved in cell signaling pathways.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases or modulation of Bcl-2 family proteins.
- Antimicrobial Mechanisms : For antibacterial activity, the compound may disrupt bacterial cell wall synthesis or inhibit protein synthesis.
Study 1: Anticancer Efficacy
A study conducted on a series of quinazoline derivatives demonstrated that the introduction of a furan group significantly enhanced anticancer activity against breast cancer cell lines. The IC50 values ranged from 5 to 15 μM depending on the specific derivative tested .
Study 2: Antibacterial Activity
In another study evaluating the antibacterial efficacy of similar compounds, it was found that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 8 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
Data Summary
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the quinazolinone structure exhibit potent antimicrobial properties. For instance, derivatives similar to N-(2,4-dimethoxyphenyl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide have shown effectiveness against various bacterial strains.
Case Study: Antimicrobial Efficacy
A study highlighted the antimicrobial activity of furan-containing derivatives against resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported as low as 0.22 μg/mL, indicating strong efficacy against these pathogens .
Antiviral Activity
The antiviral potential of this compound is also notable. Compounds with similar structural features have been investigated for their ability to inhibit viral replication, particularly against viruses like hepatitis C and SARS-CoV-2.
Case Study: Antiviral Screening
Research focusing on furan-based derivatives demonstrated significant inhibitory effects on viral replication with IC50 values indicating potent activity. These studies suggest that modifications to the acetamide structure could enhance antiviral properties further .
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines. The compound has shown promise in inducing apoptosis and inhibiting cell proliferation.
Case Study: Cytotoxicity in Cancer Cells
In vitro studies revealed that specific modifications to the compound's structure could lead to increased cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The observed effects included significant cell cycle arrest and apoptosis induction at low concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
